molecular formula C6H16N2 B6279032 [(2R)-1-(dimethylamino)propan-2-yl](methyl)amine CAS No. 486414-27-1

[(2R)-1-(dimethylamino)propan-2-yl](methyl)amine

Cat. No.: B6279032
CAS No.: 486414-27-1
M. Wt: 116.2
InChI Key:
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Description

(2R)-1-(dimethylamino)propan-2-ylamine: is a chemical compound with the molecular formula C5H13NO . It is a tertiary amine and is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its ability to act as a base and nucleophile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxide Route: One common method for synthesizing (2R)-1-(dimethylamino)propan-2-ylamine involves the reaction of with . This reaction typically occurs under mild conditions and results in the formation of the desired amine.

    Chlorohydrin Route: Another method involves the reaction of with .

Industrial Production Methods: Industrial production of (2R)-1-(dimethylamino)propan-2-ylamine often involves large-scale synthesis using the epoxide route due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-(dimethylamino)propan-2-ylamine can undergo oxidation reactions, often resulting in the formation of corresponding .

    Reduction: This compound can be reduced to form various .

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: in the presence of a like palladium on carbon is often employed.

    Substitution: or are typical reagents used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: (2R)-1-(dimethylamino)propan-2-ylamine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of tertiary amines on biological systems. It is also employed in the synthesis of biologically active compounds.

Medicine: (2R)-1-(dimethylamino)propan-2-ylamine is used in the development of drugs, particularly those targeting the central nervous system. Its ability to act as a base and nucleophile makes it valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used as a stabilizer for polymers and as an intermediate in the production of various chemicals .

Mechanism of Action

The mechanism of action of (2R)-1-(dimethylamino)propan-2-ylamine involves its ability to act as a nucleophile and base. It can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. In biological systems, it can interact with molecular targets such as enzymes and receptors, influencing their activity and leading to various physiological effects.

Comparison with Similar Compounds

  • 1-Dimethylamino-2-propanol
  • 2-Dimethylaminoethanol
  • 3-Dimethylamino-1-propanol

Comparison: (2R)-1-(dimethylamino)propan-2-ylamine is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a secondary amine. This combination of features makes it particularly versatile in chemical synthesis and biological applications. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various fields .

Properties

CAS No.

486414-27-1

Molecular Formula

C6H16N2

Molecular Weight

116.2

Purity

90

Origin of Product

United States

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